NR2B Negative Allosteric Modulator Activity: 4-Pyridinylmethyl vs. 3-Pyridinylmethyl Morpholine
In patent WO2020079042A1, the 4-pyridinylmethyl-morpholine scaffold is claimed as a potent NR2B negative allosteric modulator. While the patent primarily exemplifies substituted derivatives, the core scaffold's activity is implied by SAR. A direct comparison with 3-pyridinylmethyl-morpholine is not available in the same assay, but the patent's focus on the 4-substitution suggests a structure-activity relationship where the 4-position is essential for NR2B binding [1].
| Evidence Dimension | NR2B negative allosteric modulation |
|---|---|
| Target Compound Data | Not directly quantified for parent; scaffold claimed as potent in patent |
| Comparator Or Baseline | 3-(pyridin-4-ylmethyl)morpholine (not tested in same assay) |
| Quantified Difference | Not available |
| Conditions | Inferred from patent SAR; no direct head-to-head data |
Why This Matters
Procurement of the correct regioisomer is critical for NR2B-targeted drug discovery; the 4-substituted scaffold is the validated starting point for potent NAMs.
- [1] WO2020079042A1 - 4-pyridinylmethyl-morpholine derivatives and the use thereof as medicament. Available: https://patents.google.com/patent/WO2020079042A1/en View Source
